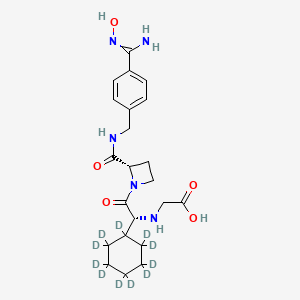

N-Hydroxy Melagatran-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H31N5O5 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |

InChI |

InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |

InChI Key |

NIPUHXUEGZHFLD-BXLRSMTBSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-Hydroxy Melagatran-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxy Melagatran-d11, an isotopically labeled derivative of a metabolite of Melagatran. Melagatran is the active form of the oral direct thrombin inhibitor Ximelagatran (B1683401).[1][2][3] This guide is intended for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry, offering a plausible synthetic route and detailed characterization methodologies.

Introduction

Melagatran is a potent, direct, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[4][5] It effectively inhibits both free and clot-bound thrombin.[4] The prodrug, Ximelagatran, is rapidly absorbed and converted to Melagatran.[3][4] Understanding the metabolic fate of Melagatran is crucial for drug development. N-Hydroxy Melagatran is a potential metabolite, and the deuterated -d11 analogue serves as an invaluable internal standard for quantitative bioanalytical assays using mass spectrometry. The 11 deuterium (B1214612) atoms on the cyclohexyl group provide a significant mass shift, ensuring clear differentiation from the unlabeled endogenous or administered compound.

Proposed Synthesis of this compound

A precise, publicly available protocol for the synthesis of this compound is not available. Therefore, a plausible multi-step synthetic pathway is proposed based on known synthetic routes for Melagatran and its analogues, combined with general methodologies for deuteration and N-hydroxylation.

A potential precursor for the synthesis is (R)-phenylglycine. The synthesis would involve the deuteration of the phenyl ring followed by reduction to a deuterated cyclohexyl ring, coupling with a protected azetidine-2-carboxylic acid, subsequent elaboration to introduce the glycine (B1666218) moiety, and a final N-hydroxylation step.

Experimental Protocol: Proposed Synthesis

Step 1: Deuteration of (R)-Phenylglycine

-

(R)-Phenylglycine is subjected to catalytic hydrogen-deuterium exchange. A common method involves the use of a suitable catalyst such as palladium on carbon (Pd/C) in a deuterium oxide (D₂O) medium under a deuterium gas (D₂) atmosphere. The reaction is typically heated to drive the exchange on the aromatic ring.

-

Reaction Conditions: 10 mol% Pd/C, D₂O, D₂ (50 psi), 100 °C, 24-48 hours.

-

Work-up: The catalyst is filtered off, and the D₂O is removed under reduced pressure to yield (R)-Phenylglycine-d5 .

Step 2: Reduction of the Deuterated Aromatic Ring

-

The resulting (R)-Phenylglycine-d5 is then reduced to the corresponding cyclohexylglycine derivative. A common method is catalytic hydrogenation using a rhodium-on-alumina (Rh/Al₂O₃) catalyst in a protic solvent under hydrogen gas pressure. To introduce the additional 6 deuterium atoms, this step would be modified to use deuterium gas and a deuterated solvent.

-

Reaction Conditions: 5 mol% Rh/Al₂O₃, Deuterated acetic acid (CD₃COOD), D₂ (100 psi), 50 °C, 24 hours.

-

Work-up: The catalyst is filtered, and the solvent is evaporated to yield N-Boc-(R)-Cyclohexylglycine-d11 , after protection of the amine with a Boc group.

Step 3: Coupling with Azetidine-2-carboxylic acid derivative

-

The protected N-Boc-(R)-Cyclohexylglycine-d11 is coupled with a protected (S)-azetidine-2-carboxylic acid derivative, for example, the methyl ester. Standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used.

-

Reaction Conditions: EDC, HOBt, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Room temperature, 12 hours.

-

Work-up: Standard aqueous work-up and purification by column chromatography.

Step 4: Amide Formation

-

The methyl ester of the coupled product is hydrolyzed to the carboxylic acid, which is then coupled with 4-(aminomethyl)benzenecarboximidamide.

-

Reaction Conditions: LiOH for hydrolysis, followed by EDC/HOBt coupling with the amidine, DMF, Room temperature, 24 hours.

Step 5: Deprotection and Glycine Addition

-

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

-

The resulting free amine is then alkylated with an ethyl bromoacetate (B1195939) to introduce the glycine moiety.

-

Reaction Conditions: K₂CO₃, Acetonitrile (B52724), 60 °C, 6 hours.

Step 6: N-Hydroxylation

-

The final step is the N-hydroxylation of the terminal glycine amide. This can be a challenging transformation. A possible method involves oxidation with a suitable reagent. One such system is the use of a hydroperoxide in the presence of a metal catalyst. Another approach could involve enzymatic N-hydroxylation using cytochrome P450 enzymes if a chemoenzymatic route is considered. For a purely chemical synthesis, oxidation of the corresponding N-H precursor with an appropriate oxidizing agent like dimethyldioxirane (B1199080) (DMDO) or a peroxy acid could be explored, though selectivity might be an issue. A more controlled approach would be the synthesis of an N-hydroxyglycine synthon and its incorporation in the final steps.

A plausible chemical N-hydroxylation could involve a milder oxidizing agent that is selective for the secondary amine of the glycine moiety.

-

Reaction Conditions (Hypothetical): A milder oxidizing agent such as Davis oxaziridine (B8769555) reagent in an inert solvent like DCM at low temperatures.

-

Work-up: Quenching of the oxidant and purification by preparative HPLC.

Diagram of the Proposed Synthetic Workflow:

Characterization

The characterization of this compound would rely on a combination of spectroscopic and spectrometric techniques to confirm its identity, purity, and isotopic enrichment.

Experimental Protocols: Characterization

3.1. Mass Spectrometry (MS)

-

Method: High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer coupled with electrospray ionization (ESI).

-

Purpose: To confirm the molecular weight and elemental composition. The expected mass would be shifted by +11 for the deuterium atoms and +16 for the oxygen atom compared to Melagatran.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly or analyzed via LC-MS.

-

Expected Results: An accurate mass measurement confirming the molecular formula C₂₂H₂₀D₁₁N₅O₅.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: ¹H NMR and ¹³C NMR spectroscopy.

-

Purpose: To confirm the chemical structure. In the ¹H NMR spectrum, the signals corresponding to the cyclohexyl protons would be absent due to deuteration. The remaining proton signals would confirm the rest of the structure. The ¹³C NMR would show signals for all carbon atoms, with those in the cyclohexyl ring showing characteristic splitting patterns due to coupling with deuterium.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Expected Results:

-

¹H NMR: Absence of signals in the typical cyclohexyl proton region (~1.0-2.0 ppm). The remaining signals for the azetidine, glycine, and aromatic protons should be present with appropriate chemical shifts and coupling constants.

-

¹³C NMR: Signals for the deuterated cyclohexyl carbons will be observed as multiplets due to C-D coupling.

-

3.3. Liquid Chromatography (LC)

-

Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and/or MS detection.

-

Purpose: To determine the purity of the synthesized compound.

-

Chromatographic Conditions: A C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Expected Results: A single major peak in the chromatogram, with purity typically >95%.

3.4. Isotopic Enrichment Analysis

-

Method: Mass Spectrometry (MS).

-

Purpose: To determine the percentage of deuterium incorporation.

-

Procedure: Analysis of the molecular ion cluster in the mass spectrum. The relative intensities of the ions corresponding to different numbers of deuterium atoms are measured.

-

Expected Results: The isotopic distribution should be centered around the M+11 peak, with high isotopic purity (>98%).

Summary of Quantitative Characterization Data (Hypothetical)

| Parameter | Method | Expected Value |

| Molecular Formula | - | C₂₂H₂₀D₁₁N₅O₅ |

| Molecular Weight | HRMS | ~456.3 g/mol |

| Purity | HPLC-UV/MS | > 95% |

| Isotopic Enrichment | MS | > 98% D₁₁ |

| ¹H NMR | 500 MHz | Absence of cyclohexyl protons |

| ¹³C NMR | 125 MHz | Multiplets for cyclohexyl carbons |

Mechanism of Action of Melagatran

Melagatran exerts its anticoagulant effect by directly inhibiting thrombin. This prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.

Signaling Pathway Diagram: Thrombin Inhibition by Melagatran

Conclusion

This technical guide outlines a plausible synthetic route and comprehensive characterization strategy for this compound. While a definitive, published protocol is not available, the proposed methodologies are based on established chemical principles and analogous transformations. The synthesis involves a multi-step sequence including deuteration, reduction, peptide couplings, and N-hydroxylation. The characterization relies on a suite of analytical techniques including HRMS, NMR, and HPLC to confirm the structure, purity, and isotopic enrichment of the final compound. This compound is a critical tool for researchers in drug metabolism and bioanalysis, enabling precise quantification of the potential N-hydroxy metabolite of Melagatran in various biological matrices.

References

- 1. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

N-Hydroxy Melagatran-d11: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy Melagatran-d11 is the deuterated, isotope-labeled analog of N-Hydroxy Melagatran. It serves as a crucial intermediate in the synthesis of Melagatran, a potent direct thrombin inhibitor. Understanding the chemical properties and stability of this compound is paramount for its application in pharmacokinetic studies and as a reference standard in analytical method development. This technical guide provides an in-depth overview of the core chemical characteristics and stability profile of this compound, supported by experimental methodologies and visual diagrams to facilitate comprehension.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Chemical Name | N-[(1R)-1-Cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycine-d11 | [1] |

| Synonyms | Melagatran Hydroxyamidine-d11 | [1] |

| Molecular Formula | C22H20D11N5O5 | [1] |

| Molecular Weight | 456.58 g/mol | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |

| Storage Conditions | 2-8°C, Protected from air and light | [1] |

Stability Profile

The stability of this compound is a critical parameter influencing its storage, handling, and use in experimental settings. As an N-hydroxyamidine derivative, its stability is primarily influenced by hydrolytic and oxidative degradation pathways.

General Stability Considerations for N-Hydroxyamidines:

-

Hydrolytic Instability: The N-hydroxyamidine functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This degradation typically yields a carboxylic acid and hydroxylamine (B1172632) or their derivatives.

-

pH-Dependent Stability: The rate of hydrolysis is often pH-dependent, with the highest stability generally observed at or near neutral pH.

-

Oxidative Lability: The N-hydroxy group is prone to oxidation, which can lead to the formation of various degradation products.

While specific quantitative stability data for this compound is not extensively available in the public domain, the following sections outline the expected degradation pathways and a general protocol for conducting stability studies based on the known chemistry of N-hydroxyamidine compounds and the parent drug, Melagatran.

Metabolic Pathway of Ximelagatran

N-Hydroxy Melagatran is an intermediate metabolite in the conversion of the prodrug Ximelagatran to the active drug Melagatran. This biotransformation involves both hydrolysis and reduction reactions.

References

An In-depth Technical Guide to the Mechanism of Action of Melagatran and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of the direct thrombin inhibitor, melagatran (B23205), and its oral prodrug, ximelagatran (B1683401). Melagatran is a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. This document details the molecular interactions, pharmacokinetic and pharmacodynamic profiles, and the impact on physiological processes. It includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and development in the field of anticoagulation.

Introduction

Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin (B1330869), activating platelets, and amplifying its own generation through feedback mechanisms.[1] Direct thrombin inhibitors (DTIs) represent a significant class of anticoagulants that offer a targeted approach to inhibiting this pivotal enzyme. Melagatran, the active moiety, and its orally bioavailable prodrug, ximelagatran, were developed as alternatives to traditional anticoagulants like warfarin (B611796) and heparin.[2][3] Ximelagatran is rapidly absorbed and bioconverted to melagatran, which directly binds to the active site of both free and clot-bound thrombin, thereby exerting its anticoagulant effect.[2][4]

Mechanism of Action

Molecular Interaction with Thrombin

Melagatran is a synthetic small molecule designed to mimic a substrate of thrombin.[5] It acts as a potent, competitive, and reversible direct inhibitor of thrombin.[6] The binding of melagatran to the active site of thrombin is a rapid process and does not require any cofactors.[1] This direct inhibition prevents thrombin from cleaving fibrinogen to form fibrin monomers, a critical step in clot formation.[7]

Inhibition of Thrombin's Procoagulant Activities

By inhibiting thrombin, melagatran effectively blocks several key events in the coagulation cascade:

-

Inhibition of Fibrin Formation: The primary anticoagulant effect stems from the prevention of fibrinogen cleavage.

-

Inhibition of Platelet Activation: Thrombin is a potent platelet activator, inducing aggregation through the cleavage of protease-activated receptors (PARs) such as PAR-1 and PAR-4 on the platelet surface.[5][8] Melagatran inhibits this thrombin-induced platelet activation.[9]

-

Inhibition of Thrombin Generation: Thrombin amplifies its own production by activating factors V, VIII, and XI.[1] By inhibiting thrombin, melagatran disrupts these positive feedback loops, leading to a reduction in overall thrombin generation.[2]

Activity of Metabolites

Ximelagatran is the oral prodrug that is rapidly absorbed and converted to the active drug, melagatran, through the action of esterases and other enzymes.[1][3] This bioconversion involves two intermediate metabolites: hydroxymelagatran and ethylmelagatran.[3] Ximelagatran itself has significantly lower activity against thrombin compared to melagatran, with an inhibition constant (Kᵢ) ratio of 185, indicating it is substantially less potent.[10] The intermediate metabolites are part of the conversion process and are not considered to have significant anticoagulant activity.

Quantitative Data

The following tables summarize the key quantitative parameters for melagatran and ximelagatran.

Table 1: Inhibitory Activity of Melagatran

| Parameter | Value | Enzyme | Notes |

| Inhibition Constant (Kᵢ) | 0.002 µmol/L (2 nM) | Human α-thrombin | Potent and high-affinity binding.[9] |

| IC₅₀ (Thrombin-induced platelet aggregation) | 0.002 µmol/L | - | Correlates well with the Kᵢ for thrombin.[9] |

Table 2: Pharmacokinetic Profile of Ximelagatran and Melagatran

| Parameter | Ximelagatran (oral) | Melagatran (from oral ximelagatran) | Notes |

| Bioavailability | - | ~20% | Ximelagatran is rapidly absorbed and converted.[2] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | - | 1.5 - 2.5 hours | Rapid onset of action.[6] |

| Elimination Half-life (t₁₂) | - | 2.5 - 4.3 hours | Necessitates twice-daily dosing.[3][6] |

| Protein Binding | - | 0 - 15% | Low potential for displacement interactions.[3] |

| Excretion | - | ~80% renal | Dose adjustments may be needed in renal impairment.[6] |

| Food Effect on Absorption | No significant effect | - | Can be taken with or without food.[3] |

Experimental Protocols

Thrombin Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory effect of a compound on thrombin activity using a chromogenic substrate.

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl with NaCl and polyethylene (B3416737) glycol)

-

Test compound (melagatran) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of melagatran in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of melagatran to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over time using a microplate reader.

-

The rate of substrate cleavage is proportional to the residual thrombin activity.

-

Calculate the percentage of inhibition for each melagatran concentration and determine the IC₅₀ value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Materials:

-

Citrated platelet-poor plasma (PPP) from healthy donors or patients

-

aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 0.025 M)

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.[11]

-

Pipette a volume of PPP (e.g., 50 µL) into a cuvette.[12]

-

Add an equal volume of the aPTT reagent to the plasma, mix, and incubate for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[12]

-

Initiate the clotting reaction by adding a volume of the pre-warmed CaCl₂ solution (e.g., 50 µL).[12]

-

Simultaneously, start a timer and measure the time until a fibrin clot is formed, which is detected by the coagulometer.[12]

-

The time in seconds is the aPTT. A prolonged aPTT indicates a deficiency in the intrinsic or common pathway factors or the presence of an inhibitor like melagatran.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

PT reagent (thromboplastin, a source of tissue factor and phospholipids)

-

Calcium chloride (may be included in the PT reagent)

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Pre-warm the PPP and the PT reagent to 37°C.[13]

-

Pipette a volume of PPP (e.g., 50 µL) into a cuvette.[13]

-

Add a volume of the PT reagent (e.g., 100 µL) to the plasma to initiate clotting.[14]

-

The coagulometer will automatically start timing upon reagent addition.

-

The time taken for clot formation is measured in seconds and reported as the PT.[14]

-

A prolonged PT suggests a deficiency in the extrinsic or common pathway factors or the presence of an inhibitor.

Thrombin Generation Assay (TGA)

This global hemostasis assay measures the total amount of thrombin generated over time in plasma.

Materials:

-

Citrated platelet-poor or platelet-rich plasma

-

Tissue factor/phospholipid reagent to trigger coagulation

-

Fluorogenic thrombin substrate

-

Thrombin calibrator

-

Fluorometer with a temperature-controlled plate reader (37°C)

Procedure:

-

Pipette plasma into a 96-well plate.

-

Add the tissue factor/phospholipid reagent to initiate thrombin generation.

-

Immediately add the fluorogenic substrate.

-

Place the plate in the fluorometer and measure the fluorescence intensity over time.

-

The instrument's software calculates the thrombin concentration at each time point by comparing the rate of fluorescence generation to a thrombin calibrator.

-

The output is a thrombogram (thrombin generation curve) from which parameters like lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) are derived.[7]

Visualizations

The following diagrams illustrate key pathways and workflows related to the mechanism of action of melagatran.

Caption: Inhibition of the Coagulation Cascade by Melagatran.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Melagatran, a New Low-molecular-weight Thrombin Inhibitor, on Thrombin and Fibrinolytic Enzymes | Semantic Scholar [semanticscholar.org]

- 5. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 7. Thrombin generation assay - Wikipedia [en.wikipedia.org]

- 8. Effect of low and high dose melagatran and other antithrombotic drugs on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. linear.es [linear.es]

- 12. atlas-medical.com [atlas-medical.com]

- 13. atlas-medical.com [atlas-medical.com]

- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

The Gold Standard of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the exacting realms of pharmaceutical development and clinical bioanalysis, the pursuit of accuracy and precision is paramount. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging deuterated internal standards. These powerful tools are essential for ensuring data integrity, navigating regulatory landscapes, and accelerating drug development pipelines.

Deuterated internal standards are stable isotope-labeled analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][2] This subtle modification imparts a detectable mass shift without significantly altering the physicochemical properties of the molecule.[3] This near-identical behavior to the analyte of interest is the cornerstone of their utility, allowing them to serve as a reliable proxy to correct for a variety of experimental inconsistencies.[1][4]

Core Principles: Mitigating Variability for Enhanced Accuracy

The fundamental principle behind the use of a deuterated internal standard is rooted in isotope dilution mass spectrometry (IDMS).[5] By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it experiences the same procedural variations as the target analyte.[4] These variations can include:

-

Sample Preparation: Inconsistencies in extraction efficiency, volumetric dilutions, and sample loss during handling.[3][6]

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.[1][7]

-

Matrix Effects: The unpredictable suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[3][8]

Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if their absolute signal intensities fluctuate.[4] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of quantitative data.[7]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers numerous advantages over other quantification strategies, such as using structural analogs or external calibration alone. Key benefits include:

-

Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated analogs minimize the impact of signal distortion from matrix effects.[2]

-

Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs, leading to more reliable and repeatable results.[2]

-

Reduced Matrix Effects: The near-identical chemical properties help to compensate for signal suppression or enhancement caused by interfering compounds in the sample matrix.[2]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often preferred by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[2][8]

Quantitative Data Presentation

The superiority of deuterated internal standards is well-documented in scientific literature. The following tables summarize comparative data illustrating the enhanced precision and accuracy achieved with their use.

Table 1: Comparison of Assay Precision with Different Internal Standard Strategies

| Analyte | Internal Standard Type | Matrix | Mean Concentration (ng/mL) | Precision (%CV) | Reference |

| Immunosuppressant Drug A | Deuterated (D4) | Whole Blood | 5.2 | 2.8 | [4][5] |

| Immunosuppressant Drug A | Structural Analog | Whole Blood | 5.1 | 8.5 | [4][5] |

| Tacrolimus | Deuterated (¹³C, D2) | Whole Blood | 10.5 | 4.1 | [4] |

| Tacrolimus | Structural Analog (Ascomycin) | Whole Blood | 10.8 | 9.7 | [4] |

This table demonstrates a significant improvement in precision (lower %CV) when a deuterated internal standard is used compared to a structural analog.

Table 2: Impact of Internal Standard on the Accuracy of Analyte Quantification

| Analyte | Internal Standard Type | Spiked Concentration (ng/mL) | Measured Mean Concentration (ng/mL) | Accuracy (% Bias) | Reference |

| Sirolimus | Deuterated (¹³C, D3) | 15.0 | 14.8 | -1.3 | [4] |

| Sirolimus | Structural Analog | 15.0 | 16.2 | +8.0 | [4] |

| Everolimus | Deuterated (D4) | 7.5 | 7.6 | +1.3 | [4] |

| Everolimus | Structural Analog | 7.5 | 8.2 | +9.3 | [4] |

This data illustrates that the use of a deuterated internal standard results in a mean bias that is closer to the true value, indicating higher accuracy.

Selection Criteria for Deuterated Internal Standards

The effective implementation of a deuterated internal standard requires careful consideration of several factors to ensure the integrity of the analytical method.

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[5] An isotopic enrichment of ≥98% is highly recommended.[2][5]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[5][9] Exchange can compromise the mass difference and the integrity of the analysis.

-

Number of Deuterium Atoms: A minimum mass shift of +3 Daltons is generally recommended to avoid isotopic overlap from naturally occurring heavy isotopes (like ¹³C) of the analyte.[10] For molecules containing atoms with significant natural isotopes (e.g., chlorine, bromine), a larger mass shift of +6 or +7 Da may be necessary.[11]

-

Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[5] While deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography (the "isotope effect"), this separation should be minimal to ensure both experience similar matrix conditions.[12][13]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of deuterated internal standards. Below are representative protocols for common applications.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma by LC-MS/MS

This protocol outlines a typical protein precipitation method for extracting a small molecule drug from plasma.

1. Preparation of Solutions:

-

Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Calibration Standards (CS) and Quality Controls (QC): Spike drug-free plasma with the analyte working solutions to prepare a series of calibration standards and quality controls at various concentrations.

-

Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate mass spectrometry response.[3]

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples, calibration standards, and QCs on ice and vortex to ensure homogeneity.[3]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.[3]

-

Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).[3] Vortex briefly.

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[1][13]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[1][3]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[3]

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.[3][13]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition.[3]

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.[13]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.[7]

-

Flow Rate: 0.3 - 0.5 mL/min.[5]

-

Injection Volume: 5 - 10 µL.[5]

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.[5]

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[5]

-

4. Data Analysis:

-

Integrate the peak areas for the specified MRM transitions of the analyte and the deuterated internal standard.[7]

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[5]

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, often with a 1/x or 1/x² weighting.[5]

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.[5]

Protocol 2: Assessment of Isotopic Purity and Contribution from Internal Standard

This protocol is essential to ensure that the internal standard does not contain a significant amount of the unlabeled analyte, which could lead to inaccurate results.

-

Objective: To determine the contribution of the unlabeled analyte from the deuterated internal standard solution.

-

Methodology:

-

Prepare a Blank Sample: Use a matrix sample that is free of the analyte.[14]

-

Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in the analytical assay.[14]

-

Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.[14]

-

Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[14] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.

-

Synthesis of Deuterated Internal Standards

While many deuterated standards are commercially available, custom synthesis is sometimes necessary. The goal is to create a stable standard that will not undergo hydrogen-deuterium exchange during sample preparation or analysis.[6] Common synthetic approaches include:

-

Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often catalyzed by an acid, base, or metal.[6][9]

-

Reduction with Deuterated Reagents: Carbonyl groups can be reduced to hydroxyl groups with the incorporation of deuterium using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).[6]

-

De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or building blocks, offering greater control over the position and number of deuterium labels.[15]

Common Challenges and Troubleshooting

While deuterated internal standards are powerful tools, their use is not without potential challenges.

-

Isotopic Exchange (Back-Exchange): The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment can occur, especially if the deuterium labels are on labile positions like -OH or -NH groups, or in acidic or basic solutions.[12][14]

-

Chromatographic Shift (Isotope Effect): As previously mentioned, deuterated compounds can have slightly different retention times than their unlabeled counterparts.[12][14] If this shift is significant, it can lead to differential matrix effects, compromising accuracy.[12]

-

Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard may experience different levels of ion suppression or enhancement in some cases.[12][14]

-

Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate quantification.[12][14]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1] By understanding the core principles, carefully selecting an appropriate standard, and implementing robust experimental protocols, researchers, scientists, and drug development professionals can generate high-quality, reliable, and defensible data to support critical decisions in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Gold Standard in Bioanalysis: A Technical Guide to Stable Isotope-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, development, and clinical research, the demand for high-quality, reliable, and reproducible bioanalytical data is non-negotiable. The accuracy and precision of quantitative bioanalysis are fundamental to making critical decisions in pharmacokinetic, toxicokinetic, and bioavailability studies. A pivotal element in achieving this level of data integrity, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the judicious choice of an internal standard (IS). Among the available options, stable isotope-labeled internal standards (SIL-ISs) have unequivocally emerged as the gold standard.[1][2]

This technical guide provides an in-depth exploration of the benefits of employing SIL-ISs in bioanalysis. It offers a comprehensive comparison with alternative internal standards, presents quantitative data to support their superiority, and provides detailed experimental protocols for their application.

The Core Principle: Mitigating Variability

The primary function of an internal standard is to correct for the inherent variability throughout the entire bioanalytical process.[1] From sample collection and preparation to chromatographic separation and mass spectrometric detection, numerous steps can introduce errors that compromise the accuracy and precision of the final analyte concentration. An ideal internal standard, when added to the sample at a known concentration, experiences the same variations as the analyte. By measuring the ratio of the analyte response to the internal standard response, these variations can be effectively normalized.[3]

The Unparalleled Advantage of Stable Isotope-Labeled Standards

A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] This subtle modification in mass allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer. Crucially, the physicochemical properties of the SIL-IS remain nearly identical to the analyte.[4][5] This near-identical nature is the cornerstone of their superior performance compared to other types of internal standards, such as structural analogs.

The key advantages of using SIL-ISs include:

-

Co-elution with the Analyte: SIL-ISs typically exhibit the same chromatographic retention time as the analyte, meaning they elute from the analytical column at the same time.[4]

-

Identical Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the SIL-IS is recovered at the same efficiency as the analyte.[5]

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine), are a significant source of error in LC-MS/MS bioanalysis. Because a SIL-IS has the same ionization efficiency as the analyte and co-elutes with it, it is affected by matrix effects in the same way, allowing for accurate correction.[4]

Quantitative Comparison: SIL-IS vs. Structural Analog IS

The empirical evidence overwhelmingly supports the superiority of SIL-ISs over structural analog internal standards. A structural analog is a compound with a similar chemical structure to the analyte but not isotopically labeled. While they can offer some correction for variability, their different physicochemical properties often lead to less accurate and precise results.

The following tables summarize comparative data from studies evaluating the performance of SIL-ISs versus structural analog ISs in bioanalytical methods.

| Parameter | Method with SIL-IS | Method with Structural Analog IS | Reference |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | [6] |

| Precision (%CV) | Typically <10% | Can be >15% | [6] |

| Analyte: Kahalalide F | Method with SIL-IS | Method with Structural Analog IS | Reference |

| Mean Bias (%) | 100.3 | 96.8 | [7] |

| Standard Deviation (%) | 7.6 | 8.6 | [7] |

Experimental Protocols

The successful implementation of SIL-ISs in bioanalysis relies on robust and well-validated experimental protocols. This section provides detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples like plasma or serum.

Protocol:

-

To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.[8][9]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube for analysis.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates the analyte from interfering matrix components based on its differential solubility in two immiscible liquid phases.

Protocol:

-

To 200 µL of the plasma sample in a centrifuge tube, add 50 µL of the SIL-IS working solution.[10]

-

Add 100 µL of an appropriate buffer to adjust the pH (e.g., 2% formic acid).[10]

-

Add 2.5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[10]

-

Vortex the mixture for 10 minutes to ensure thorough extraction of the analyte into the organic phase.[10]

-

Centrifuge the sample to achieve phase separation.

-

Carefully transfer the organic layer (supernatant) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[10]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation method that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away.

Protocol:

-

Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a specific buffer).[11]

-

Sample Loading: To the biological sample (e.g., 500 µL of urine), add the SIL-IS working solution. Pre-treat the sample as necessary (e.g., by dilution or pH adjustment) and load it onto the conditioned SPE cartridge.[12]

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte.[11]

-

Elution: Elute the analyte and the SIL-IS from the cartridge using a strong solvent.[11]

-

The eluate can then be evaporated and reconstituted for analysis.

Visualizing Workflows and Logical Relationships

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: A generalized workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

Caption: Conceptual diagram illustrating how a SIL-IS compensates for matrix effects in the ion source of a mass spectrometer.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality bioanalysis. Their ability to mimic the behavior of the analyte throughout the entire analytical workflow provides unparalleled correction for variability, particularly for the insidious effects of the sample matrix. The resulting improvements in accuracy and precision are critical for the generation of reliable data that underpins confident decision-making in drug development and clinical research. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of enhanced data quality, reduced need for sample reanalysis, and increased confidence in study outcomes make them an indispensable tool for any bioanalytical laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. benchchem.com [benchchem.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Technical Tip: Protein Precipitation [phenomenex.com]

- 9. agilent.com [agilent.com]

- 10. benchchem.com [benchchem.com]

- 11. ijstr.org [ijstr.org]

- 12. researchgate.net [researchgate.net]

N-Hydroxy Melagatran-d11 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on N-Hydroxy Melagatran-d11, a deuterated isotopologue of N-Hydroxy Melagatran (B23205). N-Hydroxy Melagatran is a key intermediate in the metabolic conversion of the prodrug Ximelagatran (B1683401) to its active form, Melagatran, a potent direct thrombin inhibitor. This document details the chemical properties, relevant pharmacokinetic data of the parent compounds, experimental protocols for analysis and activity assessment, and key metabolic and signaling pathways.

Compound Identification and Properties

This compound is the deuterium-labeled version of N-Hydroxy Melagatran. The stable isotope labeling makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its non-labeled counterpart by mass spectrometry.

| Property | Value | Source |

| Chemical Name | N-[(1R)-1-Cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycine-d11 | [1] |

| Synonyms | Melagatran Hydroxyamidine-d11 | [1] |

| CAS Number | Not Available (N/A) | [1][2] |

| Molecular Formula | C₂₂H₂₀D₁₁N₅O₅ | [1] |

| Molecular Weight | 456.58 g/mol | [1] |

| Physical Description | Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO | [1] |

| Storage | 2-8°C, protected from air and light | [1] |

Metabolic Pathway of Ximelagatran

Ximelagatran is a prodrug that is rapidly absorbed and metabolized to its active form, Melagatran. This biotransformation involves two key intermediate metabolites: N-Hydroxy Melagatran (OH-melagatran) and Ethyl-melagatran[3][4]. This compound serves as an isotopic tracer to study this metabolic pathway. The conversion involves both hydrolysis of the ethyl ester and reduction of the N-hydroxyamidine group[5].

Mechanism of Action: Thrombin Inhibition

The active metabolite, Melagatran, is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa)[6]. Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin, Melagatran prevents this conversion and also inhibits thrombin-induced platelet aggregation, thereby exerting its anticoagulant effect.

Pharmacokinetic Data of Parent Compounds

The pharmacokinetic properties of Ximelagatran and its active metabolite Melagatran have been extensively studied. This compound is a crucial tool for such studies.

| Parameter | Ximelagatran | Melagatran | Source |

| Bioavailability (oral) | ~20% (as Melagatran) | Low and variable | [7][8] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours (for Melagatran) | - | [7] |

| Elimination Half-life | - | 2.4 - 4.6 hours | [9] |

| Metabolism | Rapidly converted to Melagatran via intermediates | Not significantly metabolized | [5][8] |

| Excretion | Trace amounts renally excreted | Primarily renal (~80%) | [4][8] |

| Protein Binding | - | No significant binding | [6] |

Experimental Protocols

Analytical Method for Quantification in Biological Samples

This protocol is based on liquid chromatography-mass spectrometry (LC-MS) methods developed for the determination of Ximelagatran, Melagatran, and its intermediate metabolites, including N-Hydroxy Melagatran, in human plasma[3][10].

Objective: To quantify the concentration of this compound and related compounds in plasma samples.

Materials and Reagents:

-

Solid-phase extraction (SPE) cartridges (e.g., octylsilica or mixed-mode C8/SO₃⁻)[3][10]

-

C18 analytical HPLC column[3]

-

Acetonitrile (B52724), methanol (B129727) (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297), formic acid[3]

-

Isotope-labeled internal standards

Equipment:

-

Liquid chromatography system coupled with a mass spectrometer (LC-MS/MS)[3]

-

Solid-phase extraction manifold

-

Centrifuge, vortex mixer

-

Automated pipetting robot (optional)[10]

Procedure:

-

Sample Preparation:

-

Thaw plasma samples and internal standards.

-

Spike plasma samples with the internal standard solution.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges according to the manufacturer's protocol.

-

Load the plasma samples onto the cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the analytes using an appropriate elution solvent (e.g., a mixture of methanol and ammonium acetate buffer)[10].

-

-

LC-MS/MS Analysis:

-

Inject the eluted samples into the LC-MS/MS system.

-

Separate the analytes using a C18 column with a mobile phase gradient (e.g., acetonitrile and ammonium acetate buffer with formic acid)[3].

-

Detect and quantify the analytes using positive electrospray ionization (ESI+) and selected reaction monitoring (SRM)[3].

-

Method Performance:

| Parameter | Value | Source |

| Extraction Recovery | >80-90% for intermediates and Melagatran | [3][10] |

| Limit of Quantification (LOQ) | 10 nmol/L | [3] |

| Relative Standard Deviation (RSD) | <20% at LOQ, <5% above 100 nmol/L | [3] |

In Vitro Thrombin Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like Melagatran on thrombin, adapted from standard thrombin time and chromogenic assays[11][12].

Objective: To determine the in vitro efficacy of a test compound in inhibiting thrombin activity.

Materials and Reagents:

-

Human α-thrombin[11]

-

Chromogenic or fluorometric thrombin substrate[13]

-

Pooled normal human plasma (citrated) or purified fibrinogen[11]

-

Assay buffer (e.g., HEPES buffer with NaCl and CaCl₂)[11]

-

Test compound (e.g., Melagatran) and vehicle control

-

Known thrombin inhibitor (positive control)

Equipment:

-

Coagulometer or microplate reader (absorbance or fluorescence)[11]

-

Incubator or water bath at 37°C[11]

-

Calibrated pipettes

Assay Workflow:

Procedure (Chromogenic Assay Example):

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, add the assay buffer, thrombin solution, and the test compound or control. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Reaction Initiation: Add the chromogenic thrombin substrate to each well to start the reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to thrombin activity.

-

Data Analysis: Calculate the percentage of thrombin inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is an indispensable tool for the detailed investigation of the pharmacokinetics and metabolism of Ximelagatran. Understanding its properties and the broader context of its parent compounds is crucial for researchers in thrombosis, drug metabolism, and pharmacology. The provided data and protocols offer a solid foundation for further research and development in the field of anticoagulation therapy.

References

- 1. This compound | N/A - Coompo [coompo.com]

- 2. This compound [chembk.com]

- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 7. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Commercial Availability and Technical Applications of N-Hydroxy Melagatran-d11 for Advanced Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of N-Hydroxy Melagatran-d11, a key deuterated metabolite of the direct thrombin inhibitor, ximelagatran (B1683401). It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and analytical studies. This document details the compound's role as an internal standard, provides a summary of its commercial sources, outlines a detailed analytical protocol for its quantification, and illustrates the broader signaling pathway of its parent compound.

Introduction to this compound

This compound is the deuterium-labeled analog of N-Hydroxy Melagatran, an intermediate metabolite of the oral anticoagulant ximelagatran. Ximelagatran undergoes rapid biotransformation in the body to its active form, melagatran, which is a potent direct inhibitor of thrombin. The study of ximelagatran's metabolic fate is crucial for understanding its efficacy and safety profile. Stable isotope-labeled compounds, such as this compound, are indispensable tools in these investigations, primarily serving as internal standards for highly accurate and precise quantification in complex biological matrices using mass spectrometry-based methods.

Commercial Availability

This compound is available for research purposes from several specialized chemical suppliers. The following table summarizes the offerings from various vendors. Please note that availability and pricing are subject to change and researchers should inquire directly with the suppliers for the most current information.

| Supplier | Product/Catalog Number | Available Quantities | Purity | Notes |

| Toronto Research Chemicals (TRC) | H944587 | 0.25 mg, 1 mg, 2.5 mg | Not specified | Inquire for price and availability. |

| Coompo | C237403 | 0.25 mg, 2.5 mg | 98% | Provided as a powder. Soluble in Chloroform, Dichloromethane, DMSO. Storage at 2-8°C, protected from air and light. |

| AXEL | 85-5768-26 | 1 mg | Not specified | Distributed by Azwan. |

| ChemBK | Not specified | Inquire for quotation | Not specified | Lists this compound. |

| Clearsynth | CS-T-97085 (for Ximelagatran-d11) | Not specified | Not specified | While not this compound, they supply the deuterated parent drug, suggesting capability in related labeled compounds. |

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of N-Hydroxy Melagatran and other metabolites of ximelagatran in biological samples such as plasma and urine. The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Detailed Experimental Protocol: Quantification of Ximelagatran and its Metabolites in Human Plasma

The following protocol is adapted from established methodologies for the analysis of ximelagatran and its metabolites.

3.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Reference standards for ximelagatran, melagatran, N-hydroxy melagatran, and ethyl-melagatran

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C8/SO3 mixed-mode or octylsilica)

3.1.2. Sample Preparation (Solid-Phase Extraction)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: To 100 µL of plasma sample, add a known concentration of this compound solution (and other relevant deuterated internal standards). Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute the analytes and the internal standard with 1 mL of a suitable elution solvent (e.g., acetonitrile containing a small percentage of formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.

3.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 10 mM ammonium acetate and 5 mM acetic acid.

-

Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 5 mM acetic acid.

-

Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a higher percentage to elute the analytes, followed by a re-equilibration step. For example:

-

0-1 min: 10% B

-

1-5 min: Ramp to 30% B

-

5-6 min: Hold at 30% B

-

6.1-8 min: Return to 10% B for re-equilibration.

-

-

Flow Rate: 0.75 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and internal standard.

3.1.4. Data Analysis

The concentration of N-Hydroxy Melagatran in the samples is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Mechanism of Action and Signaling Pathway

N-Hydroxy Melagatran is a metabolite of ximelagatran, whose active form, melagatran, is a direct thrombin inhibitor. Understanding the mechanism of the parent drug is crucial for contextualizing the significance of its metabolites. Melagatran directly binds to the active site of thrombin, thereby inhibiting its enzymatic activity. This prevents the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot.

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of direct thrombin inhibitors like melagatran.

The workflow for a typical bioanalytical study utilizing this compound as an internal standard is depicted below.

Conclusion

This compound is a vital research tool for scientists and professionals in the field of drug development and metabolism. Its commercial availability facilitates the accurate and reliable quantification of ximelagatran's metabolites, which is essential for comprehensive pharmacokinetic and toxicological assessments. The detailed LC-MS/MS protocol and the understanding of the parent drug's mechanism of action provided in this guide serve as a valuable resource for designing and executing robust bioanalytical studies.

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Melagatran in Human Plasma

These application notes provide detailed methodologies for the quantitative determination of melagatran (B23205) in human plasma, catering to researchers, scientists, and professionals in drug development. The protocols include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, along with common sample preparation techniques such as Solid-Phase Extraction (SPE) and Protein Precipitation (PP).

Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This method is a highly sensitive and specific approach for the quantification of melagatran in human plasma, suitable for pharmacokinetic and bioequivalence studies.

Quantitative Data Summary

A summary of the quantitative performance of the LC-MS/MS method with SPE is presented in Table 1.

Table 1: Quantitative Parameters for the LC-MS/MS Analysis of Melagatran

| Parameter | Value | Reference |

| Linearity Range | 0.010 - 4.0 µmol/L | [1] |

| Accuracy (above 3x LLOQ) | 94.7 - 102.6% | [1] |

| Precision (RSD, above 3x LLOQ) | 2.7 - 6.8% | [1] |

| Accuracy (at LLOQ) | 96.9 - 101.2% | [1] |

| Precision (RSD, at LLOQ) | 6.6 - 17.1% | [1] |

| Extraction Recovery | > 80% | [1] |

| Lower Limit of Quantification (LLOQ) | 10 nmol/L |

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of melagatran from human plasma using a mixed-mode SPE sorbent.

-

Materials and Reagents:

-

Mixed-mode SPE cartridges (C8/SO3(-))

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Human plasma (K2EDTA)

-

Isotope-labeled internal standard (IS) of melagatran

-

-

Protocol:

-

Sample Pre-treatment: Thaw human plasma samples to room temperature. Spike the plasma samples with the internal standard.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges sequentially with methanol and then with water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analytes (melagatran and IS) using a mixture of 50% methanol and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3)[1].

-

Dilution: Dilute the eluate 1:3 with buffer before injection into the LC-MS/MS system[1].

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

Liquid chromatograph coupled with a tandem mass spectrometer with a positive electrospray ionization source[1].

-

-

Chromatographic Conditions:

-

Column: C18 analytical column[1].

-

Mobile Phase: Gradient elution with acetonitrile (B52724) (concentration varying from 10% to 30% v/v) and a constant concentration of 10 mmol/L ammonium acetate and 5 mmol/L acetic acid[1].

-

Flow Rate: 0.75 mL/min[1].

-

Injection Volume: Appropriate for the instrument sensitivity.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1].

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for melagatran and its internal standard.

-

Workflow Diagram

Method 2: HPLC-UV with Protein Precipitation (PP)

This method provides a simpler and more accessible approach for the quantification of melagatran, suitable for routine analysis where the high sensitivity of LC-MS/MS is not required. Please note that the following is a representative protocol, as a specific validated HPLC-UV method for melagatran was not found in the initial literature search.

Quantitative Data Summary

The expected performance of a representative HPLC-UV method is outlined in Table 2. These values are based on typical performance for similar assays.

Table 2: Representative Quantitative Parameters for HPLC-UV Analysis of Melagatran

| Parameter | Expected Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Accuracy | 85 - 115% |

| Precision (RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL |

Experimental Protocols

1. Sample Preparation: Protein Precipitation (PP)

This protocol describes a straightforward method for removing proteins from plasma samples.

-

Materials and Reagents:

-

Acetonitrile (HPLC grade)

-

Human plasma (K2EDTA)

-

Internal standard (if available)

-

Centrifuge

-

-

Protocol:

-

Sample Aliquoting: Pipette a known volume of human plasma (e.g., 200 µL) into a microcentrifuge tube.

-

Internal Standard Addition: Spike the plasma with an appropriate internal standard.

-

Precipitation: Add three volumes of cold acetonitrile (e.g., 600 µL) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

-

2. HPLC-UV Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of melagatran, a wavelength in the range of 220-250 nm would be appropriate for initial testing.

-

Injection Volume: 20 µL.

-

Workflow Diagram

References

Application Note: Quantification of N-Hydroxy Melagatran in Plasma using N-Hydroxy Melagatran-d11 as an Internal Standard for Pharmacokinetic Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Melagatran (B23205) is a direct thrombin inhibitor that was developed as an anticoagulant. It is the active metabolite of the prodrug ximelagatran. The study of its pharmacokinetics, including the formation and elimination of its metabolites, is crucial for understanding its efficacy and safety profile. One of the key metabolites is N-Hydroxy Melagatran. Accurate quantification of this metabolite in biological matrices such as plasma is essential for pharmacokinetic modeling.

This application note describes a robust and sensitive method for the quantification of N-Hydroxy Melagatran in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N-Hydroxy Melagatran-d11, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. This methodology is ideal for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound), which is chemically identical to the analyte (N-Hydroxy Melagatran) but has a different mass, is added to the plasma samples at the beginning of the sample preparation process. Both the analyte and the internal standard are then extracted from the plasma matrix using solid-phase extraction (SPE). The extracts are analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, providing a highly accurate and precise measurement.

Experimental

Materials and Reagents

-

N-Hydroxy Melagatran analytical standard

-

This compound internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/SCX)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Hydroxy Melagatran and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of N-Hydroxy Melagatran by serially diluting the stock solution with a 50:50 mixture of methanol and water. These solutions will be used to construct the calibration curve.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of methanol and water.

Protocols

Protocol 1: Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing: Thaw plasma samples and working standard solutions at room temperature.

-

Spiking: To 200 µL of each plasma sample, calibrator, and quality control sample, add 20 µL of the 100 ng/mL this compound internal standard spiking solution. Vortex briefly to mix.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the spiked plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water, followed by 1 mL of 0.1% formic acid in water.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |